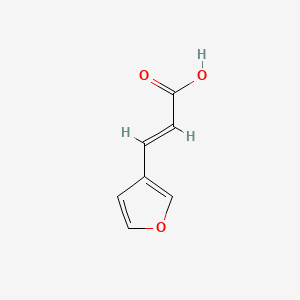3-(3-Furyl)acrylic acid
CAS No.: 39244-10-5; 81311-95-7
Cat. No.: VC4445169
Molecular Formula: C7H6O3
Molecular Weight: 138.122
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39244-10-5; 81311-95-7 |
|---|---|
| Molecular Formula | C7H6O3 |
| Molecular Weight | 138.122 |
| IUPAC Name | (E)-3-(furan-3-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ |
| Standard InChI Key | JHAPZUDWRRBZHZ-OWOJBTEDSA-N |
| SMILES | C1=COC=C1C=CC(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-(3-Furyl)acrylic acid belongs to the class of furan derivatives, featuring a planar furan ring (C₄H₃O) attached at the 3-position to a propenoic acid chain. The (E)-stereochemistry of the α,β-unsaturated carboxylic acid is confirmed through NMR and HPLC analyses . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry | 39244-10-5 | |
| IUPAC Name | (E)-3-(furan-3-yl)prop-2-enoic acid | |
| SMILES | OC(=O)C=CC1=COC=C1 | |
| InChI Key | JHAPZUDWRRBZHZ-UHFFFAOYSA-N |
The crystalline solid exhibits a melting point range of 152–154°C , with X-ray diffraction studies revealing intermolecular hydrogen bonding between carboxylic acid groups.
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The most efficient synthesis, as per CN111518061A , involves a two-step process:
Step 1: Heck Coupling
3-Bromofuran reacts with ethyl acrylate under Pd(PPh₃)₂Cl₂ catalysis (5 mol%) in N,N-dimethylformamide (DMF) at 95–100°C. Potassium acetate (3.5 equiv) facilitates oxidative addition, producing ethyl (E)-3-(3-furyl)acrylate in 96% yield .
Step 2: Saponification
The ester intermediate undergoes hydrolysis using lithium hydroxide (1.8 equiv) in aqueous ethanol at 30–35°C. Acidification with HCl precipitates the title compound with 99.85% purity .
Table 1: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 4–6 mol% Pd | <±2% yield |
| Temperature | 95–100°C (Step 1) | 5% yield drop at 85°C |
| Solvent | DMF > 1,4-dioxane | 5.9% higher yield |
Alternative routes, such as Knoevenagel condensation, are less favorable due to side reactions with the electron-rich furan ring.
Physicochemical Properties
Solubility and Partitioning
Experimental data shows limited water solubility (0.56 g/L at 25°C) , aligning with Crippen’s calculated logS of -5.55 . The octanol-water partition coefficient (logP = 1.377) indicates moderate lipophilicity, ideal for biphasic reaction systems.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a 95% mass loss by 300°C. Storage recommendations include airtight containers under inert gas to prevent oxidation .
Pharmaceutical Applications
Drug Intermediate
The compound’s α,β-unsaturated carbonyl system enables Michael addition reactions with biological nucleophiles. It serves as a precursor to kinase inhibitors, with the furan ring participating in π-stacking interactions with ATP-binding pockets .
Prodrug Design
Ester derivatives (e.g., ethyl 3-(3-furyl)acrylate) demonstrate enhanced blood-brain barrier penetration, making them candidates for neuroactive agents . Hydrolysis studies in human plasma show a t₁/₂ of 2.3 hours for the ethyl ester .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume